1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine

Lipophilicity Lead Optimization ADME Prediction

1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine is a heterocyclic building block featuring a 1,3-benzoxazole core with a 5-chloro substituent and a cyclobutan-1-amine group at the 2-position. It is primarily utilized in medicinal chemistry as a synthetic intermediate, where the chlorine atom serves as a functional handle for further derivatization and the cyclobutylamine offers a conformationally constrained primary amine.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67
CAS No. 1499704-42-5
Cat. No. B2372171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine
CAS1499704-42-5
Molecular FormulaC11H11ClN2O
Molecular Weight222.67
Structural Identifiers
SMILESC1CC(C1)(C2=NC3=C(O2)C=CC(=C3)Cl)N
InChIInChI=1S/C11H11ClN2O/c12-7-2-3-9-8(6-7)14-10(15-9)11(13)4-1-5-11/h2-3,6H,1,4-5,13H2
InChIKeyASVLOHMGYYGRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine (CAS 1499704-42-5): Chemical Profile for Research Sourcing


1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine is a heterocyclic building block featuring a 1,3-benzoxazole core with a 5-chloro substituent and a cyclobutan-1-amine group at the 2-position [1]. It is primarily utilized in medicinal chemistry as a synthetic intermediate, where the chlorine atom serves as a functional handle for further derivatization and the cyclobutylamine offers a conformationally constrained primary amine [1][2].

Sourcing 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine? Why the 5-Chloro Substituent is Non-Negotiable


In procurement, substituting the 5-chloro derivative with a non-halogenated analog like 1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine (CAS 1508917-73-4) is not viable for projects requiring specific physicochemical properties or a synthetic handle. The chloro substituent significantly alters lipophilicity [1], impacting pharmacokinetic profiles in downstream candidates, and functions as an essential reactive center for cross-coupling reactions that the unsubstituted analog cannot undergo [2]. The following evidence quantifies these critical differences.

Quantitative Differentiators: 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Compared to Non-Halogenated Analog

The target compound demonstrates a significant increase in computed lipophilicity (XLogP3 = 2.0) compared to its direct non-halogenated analog 1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine (XLogP3 = 1.4) [1]. This +0.6 log unit difference is critical for modulating membrane permeability and binding to hydrophobic protein pockets.

Lipophilicity Lead Optimization ADME Prediction

Increased Molecular Weight and Heavy Atom Count for Synthetic Diversification

The presence of the 5-chloro substituent increases the molecular weight by 34.44 g/mol (from 188.23 to 222.67 g/mol) and adds one heavy atom compared to the unsubstituted benzoxazole cyclobutanamine [1]. This structural feature is not merely a mass increase but provides an essential synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid library enumeration [2].

Building Block Cross-Coupling Scaffold Hopping

Precedented Utility in Kinase Inhibitor Synthesis

While no direct bioactivity data exists for the target compound, its 5-chloro-benzoxazol-2-ylamine fragment is a documented pharmacophore in kinase inhibitor patents [1]. The target compound serves as an advanced, conformationally constrained intermediate for accessing this bioactive motif, offering a one-step advantage over using the simpler 5-chloro-1,3-benzoxazol-2-amine (CAS 61-80-3), which lacks the cyclobutylamine handle.

Kinase Inhibitor Medicinal Chemistry Patent Evidence

High-Value Application Scenarios for 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine


CNS Drug Discovery: Leveraging Optimized Lipophilicity

The compound's elevated XLogP3 of 2.0 makes it a prime candidate for designing central nervous system (CNS) drug candidates, where a sweet spot of lipophilicity (typically XLogP 1.5-3.5) is required to cross the blood-brain barrier effectively [1]. Researchers can use it as a starting point to synthesize analogs targeting neurological kinases, confident that the core scaffold already possesses a favorable lipophilicity index.

Diversification-Focused Medicinal Chemistry

As a building block with an aryl chloride handle, it is ideal for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling to rapidly generate compound libraries for structure-activity relationship (SAR) studies [1]. This is a key differentiator for procurement when a versatile, functionalized benzoxazole core is required over a simple, unsubstituted alternative.

Synthesis of Literature-Validated Kinase Inhibitor Scaffolds

Based on its structural similarity to fragments in patented kinase inhibitors [1], this compound can be directly employed to synthesize novel analogs of pyrazolopyrimidine or pyrrolopyrimidine-based kinase inhibitors, providing a quick entry into established therapeutic programs.

Conformationally Constrained Primary Amine Research

The cyclobutylamine moiety offers a unique, sterically constrained primary amine for probing the geometric requirements of enzyme active sites or receptor binding pockets, distinguishing it from more flexible alkylamine building blocks [1]. Projects focused on conformational restriction can benefit from the pre-organized nature of this scaffold.

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